1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with two key moieties:
- 1-(2H-1,3-benzodioxol-5-yl): A methylenedioxyphenyl group, known for enhancing metabolic stability and blood-brain barrier penetration .
- 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]: A 1,2,4-oxadiazole ring linked to a 4-ethoxyphenyl group, contributing to electron-deficient aromatic interactions and lipophilicity .
The molecular formula is C₁₉H₁₈N₃O₅ (calculated molecular weight: 376.37 g/mol).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-26-16-6-3-13(4-7-16)20-22-21(29-23-20)14-9-19(25)24(11-14)15-5-8-17-18(10-15)28-12-27-17/h3-8,10,14H,2,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDAQHUTVHVVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, hydrazine hydrate, and various catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing the benzodioxole and oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit tumor growth in various cancer cell lines. The specific structure of this compound may enhance its efficacy against certain types of cancer by targeting specific cellular pathways involved in proliferation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of oxadiazole derivatives. It was found that compounds with similar structural features to 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Biological Research Applications
2.1 Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Research has indicated that benzodioxole derivatives can modulate neuroinflammatory responses and promote neuronal survival under stress conditions.
Case Study:
In a study examining the neuroprotective effects of various benzodioxole derivatives, it was found that certain compounds significantly reduced oxidative stress markers in neuronal cell cultures. This suggests that similar compounds could be developed for therapeutic use in neurodegenerative diseases such as Alzheimer's .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of electron-rich and electron-deficient moieties allows for tunable electronic properties.
Research Findings:
Recent studies have focused on the synthesis of polymeric materials incorporating oxadiazole units for use in OLEDs. These materials demonstrated enhanced charge transport properties and stability under operational conditions . The specific structure of this compound could provide a valuable framework for developing new materials with improved performance.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidin-2-one Derivatives
a) 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one (CM878879)
- Core : Pyrrolidin-2-one.
- Substituents: Benzodioxol on the oxadiazole ring. 4-ethoxyphenyl on the pyrrolidinone nitrogen.
- Molecular Weight : 376.37 g/mol .
b) (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-3-{[3-(4-ethoxyphenyl)ureido]methyl}-1-methylpyrrolidine-3-carboxylic acid (14{4,6})
Heterocyclic Analogs with Oxadiazole Moieties
a) 1-(4-Bromo-2-fluorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (E595-0545)
- Core : 1,2,3-Triazole.
- Substituents :
- 4-Bromo-2-fluorophenyl (halogens enhance lipophilicity and halogen bonding).
- 4-ethoxyphenyl-oxadiazole.
- Molecular Weight : 445.25 g/mol .
- Key Difference: Triazole core increases polarity and metabolic susceptibility compared to pyrrolidinone.
b) 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
- Core: Tetrahydroquinoline fused with pyrrolidin-2-one.
- Substituents :
- 4-Nitrophenyl (electron-withdrawing) and phenyl-oxazole.
- Key Difference: Extended aromatic system (tetrahydroquinoline) may improve π-π stacking but reduce solubility .
Comparative Data Table
Research Implications
- Structural Flexibility : The pyrrolidin-2-one core accommodates diverse substituents, enabling fine-tuning of pharmacokinetic properties.
- Oxadiazole vs. Urea : Oxadiazoles favor aromatic interactions, while ureas enhance solubility and hydrogen bonding.
- Synthetic Challenges: Halogenated or electron-deficient groups (e.g., nitro, cyano) require controlled conditions to avoid side reactions .
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxole moiety
- An oxadiazole ring
- A pyrrolidine backbone
This unique arrangement contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways critical for cellular function.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key findings include:
1. Anticancer Activity
In a study evaluating the anticancer potential of the compound, it was found to induce apoptosis in MCF7 breast cancer cells through the activation of caspase pathways. The study highlighted a significant reduction in cell viability at concentrations above 10 µM.
2. Antimicrobial Effectiveness
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against both strains, indicating promising antibacterial activity.
3. Anti-inflammatory Properties
Research involving animal models of inflammation showed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses of 20 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
